1-bromo-4-ethylhexane
Description
Molecular Formula: C₈H₁₇Br
Molecular Weight: 193.12 g/mol
Structure: A six-carbon chain (hexane) with a bromine atom at position 1 and an ethyl group (-CH₂CH₃) at position 4 .
Key Characteristics:
- Classified as an alkyl halide, exhibiting typical reactivity patterns such as nucleophilic substitution (SN2) and elimination (E2).
- Acts as an alkylating agent in organic synthesis, modifying biomolecules like DNA and proteins due to its electrophilic bromine atom .
- Used as an intermediate in synthesizing complex molecules, including pharmaceuticals and agrochemicals .
Properties
CAS No. |
131665-72-0 |
|---|---|
Molecular Formula |
C8H17Br |
Molecular Weight |
193.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Chemical Reactions Analysis
1-Bromo-4-ethylhexane undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions where the bromine atom is replaced by another nucleophile. Common reagents include sodium hydroxide, potassium cyanide, and ammonia.
Elimination Reactions: It can also undergo elimination reactions, such as the E2 mechanism, where the bromine atom and a hydrogen atom are removed to form an alkene.
Oxidation and Reduction: While less common, this compound can be involved in oxidation and reduction reactions under specific conditions.
Scientific Research Applications
1-Bromo-4-ethylhexane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Photovoltaic Polymers: It has been utilized in the synthesis of photovoltaic conjugated polymers, which are used in solar cells.
Pharmaceuticals: This compound can be used in the development of pharmaceutical intermediates and active ingredients.
Mechanism of Action
The mechanism of action of 1-bromo-4-ethylhexane primarily involves its reactivity as an alkyl halide:
Nucleophilic Substitution: In these reactions, the bromine atom is replaced by a nucleophile, forming a new bond with the carbon atom.
Elimination Reactions: The E2 mechanism involves the simultaneous removal of a hydrogen atom and the bromine atom, leading to the formation of a double bond.
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares 1-bromo-4-ethylhexane with structurally related alkyl halides:
Notes:
- Brominated analogs (e.g., this compound) have higher molecular weights and boiling points compared to chlorinated counterparts due to bromine’s larger atomic radius and polarizability .
- Branching (e.g., ethyl at C4) reduces symmetry, lowering melting points compared to linear analogs like 1-bromohexane.
Reactivity and Chemical Behavior
Nucleophilic Substitution (SN2):
- This compound : Steric hindrance from the ethyl group at C4 slightly slows SN2 reactions compared to linear 1-bromohexane. However, the primary bromide at C1 ensures moderate reactivity .
- 1-Chloro-4-ethylhexane : Chlorine’s poorer leaving group ability results in slower substitution compared to brominated analogs .
- 1-Bromo-4-methylhexane : Reduced steric bulk (methyl vs. ethyl) may marginally enhance SN2 rates compared to this compound .
Elimination (E2):
- Branched alkyl halides like this compound favor elimination over substitution due to increased steric hindrance, forming alkenes (e.g., 4-ethylhex-1-ene) under basic conditions .
Key Findings :
- Brominated compounds exhibit higher cytotoxicity than chlorinated analogs due to bromine’s superior leaving group ability and reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
